molecular formula C22H19N3O2S2 B2444197 4-benzoyl-N-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamothioyl)benzamide CAS No. 391896-47-2

4-benzoyl-N-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamothioyl)benzamide

Cat. No.: B2444197
CAS No.: 391896-47-2
M. Wt: 421.53
InChI Key: SDKZEZKPAIDMCI-UHFFFAOYSA-N
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Description

4-benzoyl-N-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamothioyl)benzamide is a versatile chemical compound with a molecular formula of C22H19N3O2S2 and a molecular weight of 421.53 g/mol. This compound is known for its remarkable properties and is widely used in various scientific research fields, including medicinal chemistry, cancer biology, and pharmacology.

Preparation Methods

The synthesis of 4-benzoyl-N-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamothioyl)benzamide involves several steps. One common method includes the reaction of 4,5,6,7-tetrahydrobenzo[d]thiazole-2-amine with benzoyl isothiocyanate in the presence of a base such as triethylamine in dichloromethane . The reaction typically proceeds at room temperature and yields the desired product after purification.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or thiols.

    Substitution: It can undergo nucleophilic substitution reactions, where the benzoyl group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-benzoyl-N-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamothioyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a dual kinase inhibitor against CK2 and GSK3β, making it a promising candidate for cancer treatment.

    Cancer Biology: The compound has shown anti-tumor properties and is being explored as a potential drug candidate for inhibiting tumor growth.

    Antimicrobial and Antiproliferative Agents: It has been studied for its pharmacological activities as a potential antimicrobial and antiproliferative agent.

Mechanism of Action

The compound exerts its effects by inhibiting specific kinases, such as CK2 and GSK3β. These kinases are responsible for the phosphorylation of tumor suppressor proteins like PTEN, which, when deactivated, can lead to tumor growth . By inhibiting these kinases, the compound helps prevent the deactivation of tumor suppressor proteins, thereby inhibiting tumor growth.

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives, such as:

    4,5,6,7-tetrahydrobenzo[b]thiophene derivatives: These compounds also exhibit significant biological activities, including anticancer and antimicrobial properties.

    Thieno[2,3-d]pyrimidine derivatives: Known for their pharmacological properties, such as antiviral, antioxidant, and antimalarial activities.

Compared to these similar compounds, 4-benzoyl-N-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamothioyl)benzamide stands out due to its dual kinase inhibitory activity, making it a unique and promising candidate for cancer treatment .

Properties

IUPAC Name

4-benzoyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S2/c26-19(14-6-2-1-3-7-14)15-10-12-16(13-11-15)20(27)24-21(28)25-22-23-17-8-4-5-9-18(17)29-22/h1-3,6-7,10-13H,4-5,8-9H2,(H2,23,24,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKZEZKPAIDMCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=S)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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